氨基-PEG12-叔丁氧羰基-腙

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

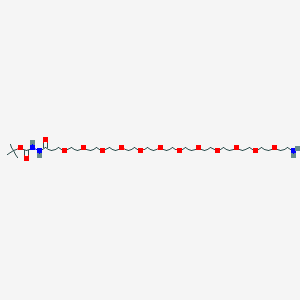

Amino-PEG12-t-boc-hydrazide is a useful crosslinking reagent. The free amine reacts with carboxylic acids and their active esters to form an amide bond. The boc-protected hydrazide can be uncovered using formic or trifluoroacetic acid and then reacted with a carboxylic acid or active ester to form a hydrazone .

Synthesis Analysis

The synthesis of peptide hydrazides can be achieved through both Boc and Fmoc solid-phase peptide synthesis (SPPS). The peptide hydrazide is a useful reagent in protein chemistry, increasing the flexibility of protein synthesis . A chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst has been used to create functionally and structurally diverse amino ester molecules .Molecular Structure Analysis

The molecular formula of Amino-PEG12-t-boc-hydrazide is C32H65N3O15. The molecular weight is 731.9 g/mol. The structure of this compound and its changes can be examined through primary amino acid sequence changes (e.g., truncation, deamidation, oxidation), posttranslational modifications (e.g., glycosylation), and higher-order structural changes (e.g., secondary folding, aggregation) .Chemical Reactions Analysis

The free amine in Amino-PEG12-t-boc-hydrazide reacts with carboxylic acids and their active esters to form an amide bond. The boc-protected hydrazide can be uncovered using formic or trifluoroacetic acid and then reacted with a carboxylic acid or active ester to form a hydrazone . In protein chemistry, two types of reactions based on hydrazide reactivity are usually employed: Schiff base/imine formation to yield acyl hydrazone for protein labeling and hydrazide oxidation to yield acyl azides for condensation of peptide segments .Physical and Chemical Properties Analysis

Amino-PEG12-t-boc-hydrazide has a molecular weight of 731.9 g/mol. Other physical and chemical properties specific to Amino-PEG12-t-boc-hydrazide were not found in the search results.科学研究应用

组织工程的亚胺水凝胶

肼基官能化的聚(乙二醇)(PEG)衍生物,如氨基-PEG12-叔丁氧羰基-腙,在基于聚合物的组织工程水凝胶的开发中发挥着至关重要的作用。这些在体内降解的水凝胶为生长因子和细胞的控释提供了构建体。通过改变腙基团的结构可以微调降解速率,从而对细胞释放过程进行精确控制。这一特性对于设计模拟天然组织环境的 3D 细胞培养支架至关重要,支持工程组织中细胞的生长和分化 (Boehnke 等人,2015).

药物释放系统

在药物递送系统中,氨基-PEG12-叔丁氧羰基-腙和类似化合物被用于在肽两亲物中创建易水解键。这些键用作可降解的系链,用于控制药物释放。腙在肽序列中的战略性放置允许从纳米纤维凝胶中精确释放药物,证明了该化合物在开发复杂药物递送载体中的效用,该载体可以通过确保靶向和受控的释放曲线来改善治疗效果 (Matson 和 Stupp,2011).

新化合物的合成

对新型氨基-聚(乙二醇)衍生物(包括氨基-PEG12-叔丁氧羰基-腙)的研究导致了具有潜在抗菌活性的化合物的合成。通过将这些衍生物与 N-保护的 L-氨基酸偶联,研究人员开发出具有良好抗菌性能的新分子。这种合成途径为针对各种细菌感染创造治疗剂开辟了新的途径,展示了氨基-PEG 衍生物在合成生物活性化合物中的多功能性 (Khattab,2005).

位点特异性蛋白质修饰

氨基-PEG12-叔丁氧羰基-腙衍生物在位点特异性蛋白质修饰技术(例如 PEG 化)中发挥着重要作用。这些方法通过提高蛋白质的溶解性、稳定性和体内半衰期来增强蛋白质的治疗潜力。氨基-PEG 衍生物独特的化学性质促进了蛋白质的选择性修饰,从而能够开发具有增强疗效和降低免疫原性的基于蛋白质的治疗剂。该技术在生物制药开发中具有广泛的应用,从治疗性蛋白质到疫苗 (Thom 等人,2011).

未来方向

Peptide drug development has made great progress in the last decade thanks to new production, modification, and analytic technologies . Peptides have been produced and modified using both chemical and biological methods, together with novel design and delivery strategies . This suggests that compounds like Amino-PEG12-t-boc-hydrazide may have potential applications in various fields of research and industry.

属性

IUPAC Name |

tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H65N3O15/c1-32(2,3)50-31(37)35-34-30(36)4-6-38-8-10-40-12-14-42-16-18-44-20-22-46-24-26-48-28-29-49-27-25-47-23-21-45-19-17-43-15-13-41-11-9-39-7-5-33/h4-29,33H2,1-3H3,(H,34,36)(H,35,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMBAIIDWOTRMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H65N3O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

731.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride](/img/structure/B1379755.png)

![5-Bromo-2-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1379758.png)

![3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1379761.png)

![3-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride](/img/structure/B1379771.png)